Product packaging for 3,6-diamino-9H-xanthen-9-one(Cat. No.:CAS No. 71641-67-3)

3,6-diamino-9H-xanthen-9-one

Cat. No.: B2872269
CAS No.: 71641-67-3
M. Wt: 226.235
InChI Key: BIYCVSAOMJBWNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Xanthenone Scaffold Chemistry

The journey of xanthenone chemistry began in 1821 with the isolation of gentisin (B1671442) from the roots of Gentiana lutea. nih.gov However, the name "xanthone" itself was not coined until 1961 by J.C. Roberts. nih.gov The word originates from the Greek "xanthos," meaning yellow, a nod to the common coloration of these compounds. nih.gov

Early research focused on the isolation and characterization of naturally occurring xanthones. Over time, the focus shifted towards synthetic methodologies to create novel derivatives with tailored properties. researchgate.net The development of multicomponent reactions and the use of catalysts like copper chromite nanoparticles have enabled more efficient and environmentally friendly syntheses of the xanthenone core. tandfonline.comresearchgate.net This evolution has paved the way for the systematic exploration of structure-activity relationships, leading to the discovery of compounds with a wide range of biological activities. nih.govresearchgate.net The recognition of the xanthone (B1684191) scaffold as a "privileged structure" in medicinal chemistry has further fueled its exploration, as it can bind to multiple protein receptors. nih.govmdpi.com

Structural Significance and Fundamental Reactivity of the 3,6-Diamino-9H-xanthen-9-one Motif

The introduction of two amino groups at the 3 and 6 positions of the 9H-xanthen-9-one core profoundly influences its electronic properties and reactivity. These electron-donating groups increase the electron density of the aromatic system, which can be observed in its spectroscopic properties and chemical behavior.

The fundamental reactivity of this compound includes reactions typical of aromatic amines and the xanthone carbonyl group. The amino groups can undergo reactions such as alkylation and acylation. For instance, 3,6-bis(dimethylamino)-9H-xanthen-9-one and 3,6-bis(diethylamino)-9H-xanthen-9-one are common derivatives. nih.gov The carbonyl group can be reduced or participate in condensation reactions.

Several synthetic routes to this compound and its derivatives have been developed. One common method involves the reaction of 9-oxo-9H-xanthene-3,6-diyl bis(trifluoromethanesulfonate) with various primary and secondary amines. researchgate.netmdpi.com Another approach utilizes the reaction of 3,6-difluoroxanthone with amines. nih.gov A stepwise chemical redox cycling method starting from pyronin Y has also been reported for the synthesis of 3,6-bis(dimethylamino)-9H-xanthen-9-one. orgsyn.org

Table 1: Selected Spectroscopic Data for this compound Derivatives

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)Key IR (cm-1)Reference
3,6-bis(dimethylamino)-9H-xanthen-9-one3.05 (s, 12H), 6.42 (s, 2H), 6.65 (d, J = 9.0 Hz, 2H), 8.06 (d, J = 9.0 Hz, 2H)40.0, 96.8, 109.1, 111.5, 127.4, 154.5, 158.2, 175.82906, 2808, 1592, 1530 orgsyn.org
3,6-di(piperidine-1-yl)-9H-xanthen-9-one1.68 (m, 12H), 3.39 (m, 8H), 6.66 (d, 2H), 6.86 (dd, 2H), 8.10 (d, 2H)24.34, 25.30, 48.68, 99.55, 111.38, 113.00, 127.51, 155.26, 158.25, 175.00Not specified rsc.org

Contemporary Research Paradigms and Theoretical Foundations in Xanthenone Science

Modern research on xanthenone derivatives, including this compound, is increasingly driven by computational and theoretical studies. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are employed to understand the electronic structure, molecular orbitals (HOMO and LUMO), and excited state properties of these molecules. researchgate.net Such theoretical investigations are crucial for designing novel materials with specific properties, for instance, for applications in organic light-emitting diodes (OLEDs). researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies are another important area of contemporary research. innovareacademics.in By correlating the structural features of xanthone derivatives with their biological activities, researchers can predict the activity of new compounds and design more potent molecules. innovareacademics.in These computational approaches, combined with advanced synthetic techniques, are expanding the potential applications of the xanthenone scaffold.

The photochemistry of xanthenone derivatives is also an active area of investigation. For example, the phototransformation of a 9-dithianyl-pyronin derivative leads to a this compound derivative as one of the final products. scispace.com Understanding these photochemical pathways is essential for developing photoactivatable compounds and light-responsive materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2O2 B2872269 3,6-diamino-9H-xanthen-9-one CAS No. 71641-67-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-diaminoxanthen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c14-7-1-3-9-11(5-7)17-12-6-8(15)2-4-10(12)13(9)16/h1-6H,14-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYCVSAOMJBWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)OC3=C(C2=O)C=CC(=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3,6 Diamino 9h Xanthen 9 One and Its Substituted Analogues

Convergent and Divergent Synthetic Routes to the Core 3,6-Diamino-9H-xanthen-9-one Structure

Multi-step Synthesis via Oxidative Transformation of Pyronin Derivatives

A notable pathway to this compound involves the oxidative transformation of pyronin derivatives. This method leverages the structural relationship between the pyronin and xanthenone scaffolds.

One specific example is the photochemical transformation of a 9-dithianyl-pyronin derivative. researchgate.netscispace.com Irradiation of this pyronin analogue with visible light (e.g., λ = 592 nm) in a solvent such as methanol (B129727) initiates a multi-photon, multi-step reaction. researchgate.netscispace.com This process leads to an oxidative transformation at the meso-position, yielding the corresponding this compound derivative as the major photoproduct, with reported chemical yields exceeding 80%. researchgate.netscispace.comresearchgate.netnih.govupce.cz The reaction is complex and can involve several intermediates. scispace.comresearchgate.netnih.govupce.cz A proposed mechanism suggests an initial photoinduced electron transfer from the electron-rich sulfur atom of the dithianyl group to the electron-deficient pyronin core. researchgate.netscispace.com This is followed by a nucleophilic attack of the solvent (methanol) at the C9 position, eventually leading to the formation of the xanthenone. researchgate.netscispace.com

Another approach involves a stepwise chemical redox cycling process starting from Pyronin Y. orgsyn.orgresearchgate.net In this procedure, Pyronin Y is treated with sodium phosphate (B84403) tribasic dodecahydrate in N-methyl-2-pyrrolidone (NMP) and water at an elevated temperature (110 °C). orgsyn.org This initial step converts the starting material into a mixture of the desired 3,6-bis(dimethylamino)-9H-xanthen-9-one and a non-fluorescent byproduct. orgsyn.org Subsequent addition of iodine and further heating completes the conversion to the target compound. orgsyn.org

Preparation from 3,6-Dihydroxy-9H-xanthen-9-one Precursors

A common and versatile strategy for synthesizing the this compound core involves the use of 3,6-dihydroxy-9H-xanthen-9-one as a key precursor. This intermediate can be readily prepared and subsequently functionalized to introduce the desired amino groups.

The precursor, 3,6-dihydroxy-9H-xanthen-9-one, is often synthesized through a dehydrative cyclization reaction. A widely used method involves the reaction of 2,2′,4,4′-tetrahydroxybenzophenone. researchgate.netnih.govvulcanchem.com This approach is noted for its simplicity and high efficiency, often providing the product in quantitative yields without the need for extensive purification. researchgate.netnih.gov The cyclization can also be achieved by reacting a substituted salicylic (B10762653) acid with a phenol (B47542) derivative, such as 3,5-dihydroxytoluene, in the presence of Eaton's reagent (phosphorus pentoxide in methanesulfonic acid). ichem.mdbeilstein-archives.orgresearchgate.net

Once 3,6-dihydroxy-9H-xanthen-9-one is obtained, it can be converted into a more reactive intermediate for the introduction of amines. A highly effective method is the transformation into its bis(trifluoromethanesulfonate) derivative, 9-oxo-9H-xanthene-3,6-diyl bis(trifluoromethanesulfonate). researchgate.netnih.gov This is typically achieved by reacting the dihydroxyxanthone with trifluoromethanesulfonic anhydride (B1165640) in a suitable solvent like dichloromethane, often in the presence of a base such as pyridine. nih.gov This "ditriflyl xanthone" is a versatile intermediate for subsequent nucleophilic substitution reactions. nih.gov

The reaction of 9-oxo-9H-xanthene-3,6-diyl bis(trifluoromethanesulfonate) with various primary and secondary amines provides a direct route to a wide range of this compound analogues. researchgate.netnih.gov The reactions are typically carried out by heating the ditriflate with an excess of the desired amine in a solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov This method has been successfully employed to synthesize a library of 3,6-disubstituted aminated xanthones with moderate to good yields, ranging from 13% to 82%. nih.gov

Table 1: Synthesis of Aminated Xanthones from 9-Oxo-9H-xanthene-3,6-diyl bis(trifluoromethanesulfonate)

AmineProductYield (%)
Diethylamine3,6-Bis(diethylamino)-9H-xanthen-9-one50 mdpi.com
Morpholine (B109124)3,6-Dimorpholino-9H-xanthen-9-one18 mdpi.com
Pyrrolidine (B122466)3-Hydroxy-6-(pyrrolidin-1-yl)-9H-xanthen-9-one23 mdpi.com

This table presents a selection of aminated xanthones synthesized via the reaction of 9-oxo-9H-xanthene-3,6-diyl bis(trifluoromethanesulfonate) with the corresponding amines, along with their reported yields.

Dehydrative Cyclization Strategies

Routes Involving 3,6-Dihalogenated Xanthenone Intermediates

An alternative synthetic pathway utilizes 3,6-dihalogenated xanthenone intermediates, which can undergo nucleophilic aromatic substitution to introduce amino functionalities.

This strategy begins with the synthesis of a 3,6-dihaloxanthenone, such as 3,6-dichloro-9H-xanthen-9-one or 3,6-dibromo-9H-xanthen-9-one. The dichloro derivative can be obtained from 3,6-dihydroxy-9H-xanthen-9-one by reaction with thionyl chloride, often with refluxing for an extended period. researchgate.netnih.govchemicalbook.com The dibromo analogue is typically prepared by the bromination of xanthone (B1684191) using bromine in a solvent like acetic acid.

The halogen atoms at the C3 and C6 positions of the xanthenone ring are susceptible to nucleophilic aromatic substitution (SNAr) by amines. mdpi.comrsc.orgmasterorganicchemistry.comsemanticscholar.orgcem.com This reaction involves the displacement of the halide ions by the amine nucleophile. The reaction is typically facilitated by the presence of a base, which can be either an inorganic base like sodium acetate (B1210297) or an organic base such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA). mdpi.com In some cases, an excess of the amine nucleophile itself can serve as the base. mdpi.com This method has been used to synthesize 3,6-bis(tertiary amino)fluoren-9-ones from 3,6-dichlorofluoren-9-one, a structurally related system, suggesting its applicability to the xanthenone series. rsc.org

Chemoenzymatic and Redox Cycling Approaches for Diaminoxanthenone Formation

Modern synthetic strategies are increasingly moving towards greener and more efficient methods, including chemoenzymatic processes and redox cycling. Redox cycling involves a chemical compound repeatedly undergoing oxidation and reduction cycles. wisdomlib.org This process can be harnessed for synthesis, as demonstrated in the preparation of 3,6-bis(dimethylamino)-9H-xanthen-9-one. A stepwise chemical redox cycling method utilizes Pyronin Y as the starting material, which is converted through a sequence of reactions involving an initial heating step, followed by the addition of iodine to facilitate an oxidative transformation, ultimately yielding the target xanthone. orgsyn.orgresearchgate.net This approach highlights how the inherent ability of the xanthene system to exist in different oxidation states (xanthene, pyronine, and xanthone) can be exploited for synthetic advantage, with the xanthone form representing a thermodynamic sink. orgsyn.org

Chemoenzymatic synthesis combines the selectivity of biological catalysts with the practicality of chemical reactions to create complex molecules. nih.gov While specific chemoenzymatic routes for this compound are not extensively detailed, the principles are applicable. Enzymes like ethylenediamine-N,N′-disuccinic acid (EDDS) lyase have been used to catalyze the asymmetric addition of aminophenols to fumarate, creating chiral precursors for complex heterocycles like dihydrobenzoxazinones. nih.gov Such a strategy, involving a highly stereoselective enzymatic C-N bond formation followed by chemical cyclization, could offer a potential pathway to chiral, substituted diaminoxanthenone analogues from simple achiral building blocks.

Regioselective Functionalization and Derivatization of the this compound Scaffold

The functionalization of the this compound core is critical for fine-tuning its properties. Regioselective reactions allow for precise modifications at specific sites, primarily the C-3 and C-6 amino groups and the aromatic backbone, enabling the synthesis of a diverse library of derivatives with customized characteristics.

The introduction of amino functionalities at the C-3 and C-6 positions is a cornerstone of xanthene dye synthesis. A common strategy involves the nucleophilic substitution of leaving groups on a xanthone precursor with primary or secondary amines. Precursors such as 3,6-difluoro- or 3,6-dichloro-9H-xanthen-9-one are frequently used. researchgate.netnih.gov For instance, reacting 3,6-difluoroxanthone with various amines, such as azetidine (B1206935) or dimethylamine, under heated conditions yields the corresponding 3,6-diaminated xanthones. nih.gov

Another versatile precursor is 9-oxo-9H-xanthene-3,6-diyl bis(trifluoromethanesulfonate), known as xanthone ditriflate, which is derived from 3,6-dihydroxy-9H-xanthen-9-one. researchgate.netnih.gov This ditriflate readily reacts with a range of amines to produce this compound derivatives in moderate to good yields. researchgate.net Subsequent amidation of the resulting amino groups can be performed to install further functionality, a technique widely used in related heterocyclic systems like diaminocarbazoles to construct receptors and sensors. researchgate.net

PrecursorAmineProductYieldReference
3,6-DifluoroxanthoneAzetidine3,6-di(Azetidin-1-yl)-9H-xanthen-9-one76% nih.gov
3,6-DifluoroxanthoneDimethylamine3,6-bis(Dimethylamino)-9H-xanthen-9-oneNot specified nih.gov
9-Oxo-9H-xanthene-3,6-diyl bis(trifluoromethanesulfonate)Piperidine (B6355638)3,6-di(Piperidin-1-yl)-9H-xanthen-9-one13-82% (range for various amines) researchgate.net

The chemical and photophysical properties of the this compound scaffold are highly tunable through structural modifications. The nature of the substituents at the 3- and 6-amino positions significantly influences the molecule's electronic environment and, consequently, its spectroscopic properties. For example, replacing simple amino groups with dialkylamino or cyclic amino groups can alter fluorescence quantum yields and absorption/emission wavelengths. researchgate.netnih.gov

Furthermore, modifications to the xanthene backbone itself provide another layer of control. The introduction of fluorine atoms, for instance, is a known strategy to enhance the photostability and brightness of fluorophores. core.ac.uk Fluorination can also lower the pKa of adjacent phenolic groups, which is relevant in the context of fluorescein (B123965) and rhodamine dyes derived from the xanthone core. core.ac.uk The strategic combination of heteroatom doping and substitution allows the electronic structure of polycyclic heteroaromatic compounds like xanthones to be tailored for specific applications, enabling their use as either p- or n-type semiconductors. acs.org

The synthetic methodologies allow for the creation of both symmetrical and unsymmetrical 3,6-disubstituted analogues of diaminoxanthenone. Symmetrical derivatives, where the substituents at the C-3 and C-6 positions are identical, are typically prepared in a single step by reacting a suitable precursor like 3,6-difluoroxanthone or xanthone ditriflate with an excess of a single amine. researchgate.netnih.gov

The synthesis of unsymmetrical analogues, which feature different substituents at the C-3 and C-6 positions, requires a more controlled, stepwise approach. One effective method involves the sequential addition of different amines to a reactive precursor like xanthone ditriflate. researchgate.net By carefully controlling the reaction conditions, one amine can be introduced first, followed by a second, different amine to yield the unsymmetrically substituted product. This approach provides access to a wider range of derivatives with potentially unique properties that are not achievable with symmetrical substitution patterns.

Substitution PatternExample ProductSynthetic StrategyReference
Symmetrical3,6-di(Azetidin-1-yl)-9H-xanthen-9-oneReaction of 3,6-difluoroxanthone with excess azetidine. nih.gov
Symmetrical3,6-bis(Dimethylamino)-9H-xanthen-9-oneStepwise chemical redox cycling starting from Pyronin Y. orgsyn.org
Unsymmetrical3-(Piperidin-1-yl)-6-(morpholin-4-yl)-9H-xanthen-9-oneStepwise addition of piperidine and then morpholine to xanthone ditriflate. researchgate.net

Comprehensive Spectroscopic and Structural Characterization of 3,6 Diamino 9h Xanthen 9 One Compounds

Advanced Nuclear Magnetic Resonance Spectroscopy for Elucidation of Molecular Architecture

1H, 13C, and Heteronuclear NMR Spectroscopic Analyses

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the characterization of 3,6-diamino-9H-xanthen-9-one and its analogues. rsc.org In derivatives of 9H-xanthen-9-one, the aromatic protons of the xanthene core typically appear in the range of δ 6.8–7.5 ppm in the ¹H NMR spectrum. vulcanchem.com The chemical shifts of these protons are influenced by the presence of substituents on the aromatic rings.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For instance, in 3,6-disubstituted xanthone (B1684191) derivatives, the carbonyl carbon (C-9) signal is usually found at the downfield region of the spectrum. libretexts.org The signals for the carbon atoms in the aromatic rings are observed at chemical shifts that are characteristic of sp²-hybridized carbons. libretexts.org

Heteronuclear NMR techniques, which probe the interaction between different nuclei (e.g., ¹H and ¹³C), are also employed to gain further structural insights. These methods help in assigning the signals in the ¹H and ¹³C NMR spectra to specific atoms in the molecule.

Table 1: Representative ¹H and ¹³C NMR Data for a 3,6-disubstituted-9H-xanthen-9-one derivative.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic Protons 6.66 - 8.10 -
Aromatic Carbons - 99.55 - 158.25
Carbonyl Carbon (C=O) - 175.00

Data for 3,6-di(piperidine-1-yl)-9H-xanthen-9-one in CDCl₃. rsc.org

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. rsc.org For derivatives of this compound, HRMS using techniques like Electrospray Ionization (ESI) can confirm the expected molecular formula by providing a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺). rsc.orgmdpi.com

For instance, the calculated mass for the protonated molecule of a specific derivative can be compared to the experimentally found mass, with a very small mass error confirming the identity of the compound. rsc.org

In addition to providing the molecular weight, mass spectrometry can also offer insights into the fragmentation pathways of the molecule under the conditions of the experiment. By analyzing the masses of the fragment ions, it is possible to deduce how the molecule breaks apart, which can further support the proposed structure.

Table 2: High-Resolution Mass Spectrometry Data for selected 3,6-disubstituted-9H-xanthen-9-one derivatives.

Compound Ion Calculated m/z Found m/z
3,6-di(piperidine-1-yl)-9H-xanthen-9-one [M+H]⁺ 363.2067 363.2062
3,6-bis(diethylamino)-9H-xanthen-9-one [M-H]⁻ 282.1125 282.1138
3-hydroxy-6-morpholino-9H-xanthen-9-one [M-H]⁻ 296.0917 296.0932

Data obtained from ESI-HRMS analysis. rsc.orgmdpi.com

X-ray Crystallography for Definitive Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) Studies

Single-crystal X-ray diffraction (SC-XRD) analysis of suitable crystals of this compound derivatives can provide an unambiguous determination of their molecular structure. rsc.org The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. rsc.org This data is then used to construct a three-dimensional electron density map of the molecule, from which the positions of the atoms can be determined.

The crystal structure of a derivative, 3,6-bis(dimethylamino)-9H-xanthen-9-one, has been determined, revealing key bond lengths and angles within the molecule. For example, the C=O bond length of the ketone group and the bond angles around the central carbon atom of the xanthene ring have been precisely measured. rsc.org

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography also reveals how molecules are arranged in the crystal lattice. This includes the study of intermolecular interactions such as hydrogen bonding and π-π stacking. rsc.org

In the crystal structure of this compound derivatives, hydrogen bonds can form between the amino groups of one molecule and the carbonyl oxygen of a neighboring molecule. rsc.org These interactions play a significant role in stabilizing the crystal structure. Furthermore, the planar aromatic rings of the xanthen-9-one core can engage in π-π stacking interactions, further influencing the crystal packing. rsc.org The analysis of these intermolecular forces is important for understanding the physical properties of the compound in the solid state. Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular interactions within the crystal. mdpi.comacs.org

Vibrational and Electronic Spectroscopy for Understanding Molecular Dynamics and Electronic Transitions

The spectroscopic properties of this compound are of significant interest for understanding its molecular structure, dynamics, and potential applications in materials science and biological imaging. The interplay of the rigid xanthene core, the electron-donating amino groups, and the electron-withdrawing carbonyl group governs its characteristic spectral features.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. For this compound, the FTIR spectrum is characterized by vibrations of the amino groups, the carbonyl group, the aromatic rings, and the ether linkage within the xanthene core.

While a detailed experimental spectrum for the parent compound is not widely published, the expected vibrational frequencies can be inferred from the analysis of its functional groups and data from related derivatives. Key spectral features for xanthenone derivatives typically include a strong carbonyl (C=O) stretching vibration between 1680–1720 cm⁻¹ and a characteristic C-O-C stretching vibration around 1250 cm⁻¹. vulcanchem.com The presence of amino groups at the 3 and 6 positions is expected to produce distinct N-H stretching vibrations in the region of 3300-3500 cm⁻¹.

In a study of a related compound, 3,6-bis(dimethylamino)-9H-xanthen-9-one, the IR spectrum showed characteristic peaks that support these assignments. tandfonline.com Although the primary amino groups are replaced by dimethylamino groups, the core structure's vibrations provide a useful comparison.

Table 1: Characteristic FTIR Peaks for a 3,6-Disubstituted Xanthen-9-one Derivative Data based on 3,6-bis(dimethylamino)-9H-xanthen-9-one tandfonline.com

Wavenumber (cm⁻¹)Vibrational Assignment
2906, 2808C-H Stretching (from methyl groups)
1592C=O Stretching (Carbonyl group)
1530C=C Aromatic Stretching
1430C-H Bending
1348, 1330C-N Stretching
1158, 1119C-O-C Asymmetric and Symmetric Stretching (Ether Linkage)

Theoretical calculations on related xanthene structures further aid in assigning these vibrational modes. researchgate.net The precise position of the C=O stretch can be influenced by the electron-donating nature of the amino groups, which can lower the frequency through resonance. The N-H stretching bands are typically broad due to hydrogen bonding in the solid state.

UV-Visible and Photoluminescence Spectroscopy

The electronic absorption and emission properties of this compound are dominated by the extended π-conjugated system of the xanthene core, which is significantly modulated by the powerful auxochromic amino groups.

UV-Visible Absorption: The UV-Vis absorption spectrum of xanthone derivatives typically exhibits intense bands corresponding to π→π* electronic transitions. In unsubstituted 9H-xanthen-9-one, these transitions occur at shorter wavelengths. The introduction of two amino groups at the 3 and 6 positions causes a significant bathochromic (red) shift in the absorption maxima. This is due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atoms, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap.

Studies on similar structures, such as 2,3-dimethoxy-9H-xanthen-9-one, illustrate this effect, where electron-donating methoxy (B1213986) groups cause a bathochromic shift in the π→π* transition band compared to the unsubstituted xanthone. researchtrends.net For this compound, this effect is expected to be even more pronounced, pushing the main absorption band into the visible region of the spectrum. This is consistent with the observed properties of related rosamine and rhodamine dyes, which are known for their strong absorption in the visible range. acs.org

Photoluminescence: Many xanthene derivatives are highly fluorescent, a property that is central to their use as dyes and probes. The rigid, planar structure of the xanthene core helps to minimize non-radiative decay pathways, leading to efficient fluorescence emission.

Upon excitation into its absorption band, this compound is expected to exhibit strong fluorescence. The emission wavelength is typically Stokes-shifted to a longer wavelength relative to the absorption maximum. The photoluminescence properties are highly dependent on the molecular structure and the solvent environment. In a study on a novel polyamide containing a complex xanthene derivative, strong fluorescence was observed at approximately 450 nm following excitation at 342 nm in a DMF solution. tandfonline.com This highlights the inherent emissive nature of such substituted xanthene systems. The quantum yield and lifetime of the fluorescence are critical parameters that determine the brightness and utility of the compound as a fluorophore.

Table 2: Spectroscopic Properties of a Related Xanthene-Containing Polymer Data from a polyamide containing a 3,5-diamino-N-(4-(1,3,6,8-tetramethyl-9H-xanthen-9-yl)phenyl)benzamide moiety in DMF solution. tandfonline.com

PropertyWavelength (nm)
Excitation Wavelength342
Fluorescence Emission Max~450

The electronic transitions involved are typically from the first excited singlet state (S₁) to the ground state (S₀). The energy and efficiency of this emission can be tuned by modifying the substituents on the xanthene ring, a principle that has been extensively used to develop a wide range of fluorescent dyes with tailored properties. acs.org

Theoretical and Computational Investigations of 3,6 Diamino 9h Xanthen 9 One Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations have become an indispensable tool for elucidating the intricate details of molecular systems. By employing sophisticated theoretical models, researchers can predict a wide range of properties, from ground-state geometries to the dynamics of excited states.

Furthermore, DFT is used to calculate the total energy of the molecule, which is crucial for determining its stability. The electronic properties, such as the distribution of electron density, can also be mapped, revealing the electron-rich and electron-deficient regions of the molecule. This information is fundamental for predicting how the molecule will interact with other chemical species.

Optimized Geometry: DFT calculations provide the most stable three-dimensional arrangement of atoms in the molecule.

Electronic Structure: The calculations detail the arrangement of electrons in molecular orbitals.

Total Energy: This value indicates the stability of the molecule.

To understand the behavior of 3,6-diamino-9H-xanthen-9-one upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. cecam.orgohio-state.edu This extension of DFT allows for the calculation of electronic excitation energies, which correspond to the energy required to promote an electron from a lower energy orbital to a higher energy one. q-chem.comfaccts.de These calculated energies can be directly compared with experimental absorption spectra.

TD-DFT is crucial for studying the dynamics of excited states, including processes like fluorescence and intramolecular charge transfer. nih.gov For instance, upon photoexcitation, the distribution of electron density in the molecule changes, which can lead to significant alterations in its geometry and reactivity. nih.gov TD-DFT provides a theoretical framework to model these changes and predict the pathways of de-excitation.

Excitation Energies: TD-DFT calculates the energies of electronic transitions, which are essential for interpreting UV-Vis absorption spectra. ohio-state.edu

Excited State Geometries: The theory can be used to determine the optimized geometry of the molecule in its excited states.

Intramolecular Charge Transfer (ICT): TD-DFT is a valuable tool for investigating the transfer of electronic charge within the molecule upon excitation. nih.gov

Density Functional Theory (DFT) Studies on Ground State Properties

Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of reacting species. wikipedia.org This analysis, combined with global reactivity descriptors, provides a quantitative measure of a molecule's reactivity. ajchem-a.com

The HOMO and LUMO are the key players in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ajchem-a.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity. ajchem-a.com A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron.

The distribution of electron density in the HOMO and LUMO reveals the regions of the molecule that are most likely to participate in electron donation and acceptance, respectively. In this compound, the HOMO is typically localized on the electron-rich amino groups and the xanthene ring, while the LUMO is often centered on the electron-withdrawing carbonyl group and the xanthene core.

Table 1: Frontier Molecular Orbital Properties

Parameter Description Significance
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Indicates the molecule's ability to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Indicates the molecule's ability to accept electrons.

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap suggests higher kinetic stability and lower chemical reactivity. ajchem-a.com |

Fukui functions are a concept within DFT that helps to identify the most reactive sites within a molecule for electrophilic and nucleophilic attack. wikipedia.org The function quantifies the change in electron density at a specific point in the molecule when an electron is added or removed.

There are two main types of Fukui functions:

f+(r): This function describes the propensity of a site to undergo a nucleophilic attack (attack by an electron-rich species). Regions with high values of f+(r) are considered electrophilic.

f-(r): This function indicates the susceptibility of a site to an electrophilic attack (attack by an electron-deficient species). Regions with high values of f-(r) are considered nucleophilic.

By calculating the Fukui functions for this compound, researchers can pinpoint the specific atoms that are most likely to be involved in chemical reactions. For instance, the nitrogen atoms of the amino groups are expected to be strong nucleophilic sites, while the carbonyl carbon is a likely electrophilic site.

Table 2: Fukui Function Reactivity Indicators

Fukui Function Type of Attack Predicted Description
f+(r) Nucleophilic Attack Identifies the most electrophilic sites in a molecule, which are susceptible to attack by nucleophiles. acs.orgschrodinger.com
f-(r) Electrophilic Attack Identifies the most nucleophilic sites in a molecule, which are likely to attack electrophiles. acs.orgschrodinger.com

| f0(r) | Radical Attack | Predicts the sites most susceptible to attack by free radicals. |

HOMO-LUMO Energy Gap and Electron Density Distributions

Non-Covalent Interaction (NCI) Analysis and Supramolecular Assembly Prediction

Beyond the study of individual molecules, computational methods can also predict how molecules interact with each other to form larger, ordered structures known as supramolecular assemblies. numberanalytics.com These assemblies are held together by non-covalent interactions, which are weaker than covalent bonds but play a crucial role in determining the properties of materials. numberanalytics.com

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize these weak interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. researchgate.netrsc.org In the context of this compound, the amino groups and the carbonyl group are capable of forming strong hydrogen bonds. The planar xanthene core can also participate in π-π stacking interactions with other aromatic molecules.

By understanding these non-covalent interactions, scientists can predict how this compound molecules will self-assemble in the solid state or in solution. This knowledge is vital for the design of new materials with specific properties, such as crystals with desired packing arrangements or polymers with enhanced thermal stability.

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. numberanalytics.com | Guide the initial recognition and approach of molecules. |

Structure-Property Relationship (SPR) Studies using Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Methodologies

The exploration of this compound and its analogs has been significantly advanced by theoretical and computational approaches. Among these, Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal. These methodologies employ cheminformatics tools to establish a correlation between the chemical structure of a compound and its physicochemical properties or biological activity. By quantifying how specific structural features influence a molecule's behavior, researchers can rationally design new derivatives with enhanced efficacy and desired characteristics.

Cheminformatics and Molecular Descriptors

Cheminformatics serves as the foundation for SPR and QSAR studies by calculating a wide array of molecular descriptors for each compound in a dataset. These descriptors numerically represent various aspects of a molecule's topology, geometry, and electronic nature. For xanthone (B1684191) derivatives, key descriptors often include:

Electronic Properties: Parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and HOMO-LUMO energy gaps, are calculated using methods like Density Functional Theory (DFT). These descriptors help in understanding the molecule's reactivity and ability to participate in charge-transfer interactions.

Lipophilicity: Often expressed as LogP, this descriptor quantifies the hydrophobicity of a molecule, which is crucial for its membrane permeability and transport to biological targets. mdpi.com

Steric and Topological Descriptors: These describe the size, shape, and connectivity of the molecule, influencing how it fits into a biological receptor's binding site.

QSAR Models in Xanthone Research

QSAR models are mathematical equations that link these calculated descriptors to a measured biological activity, such as the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC). Studies on xanthone derivatives have utilized QSAR to design novel agents for various applications, including as anti-tuberculosis and anticancer drugs. researchgate.net For instance, QSAR models have predicted that 3,6-dihydroxyxanthone derivatives could exhibit good anti-tuberculosis activity, particularly with the addition of amide or sulfoxide (B87167) groups. researchgate.net

Research Findings on Structure-Activity Relationships

SPR and QSAR studies on the xanthone scaffold have revealed critical insights into how substitutions at the 3- and 6-positions modulate biological activity.

Influence of Substituents on Anticancer Activity: The nature and position of substituents on the xanthone ring significantly impact cytotoxic activity. Studies on a series of hydroxyxanthone and chloro-substituted hydroxyxanthone derivatives against P388 Murine leukemia cells have demonstrated a clear structure-activity relationship. ichem.md The introduction of chlorine atoms generally enhances the anticancer activity compared to the parent hydroxyxanthone compounds. ichem.md

Table 1: Anticancer Activity of Substituted Xanthone Derivatives Against P388 Murine Leukemia Cells An interactive data table based on research findings. ichem.md

CompoundSubstituentsIC50 (µg/mL)Activity Level
3a 1,6-dihydroxy15.53Low
3b 1,3-dihydroxy5.75Moderate
3c 3,6-dihydroxy2.37Active
4a 2-chloro-1,6-dihydroxy3.27Active
4b 2,4-dichloro-1,3-dihydroxy1.809Very Active
4c 2,4-dichloro-3,6-dihydroxy0.18Very Active

Influence of Substituents on Antibacterial Activity: For antibacterial applications, the substitution pattern on the 3,6-diaminoxanthone core is crucial. Research on a library of 3,6-disubstituted xanthones has shown that the nature of the amine substituent dictates the compound's efficacy against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. mdpi.com The twin-drug approach, where identical substituents are placed at the 3 and 6 positions, has been explored to enhance interactions with biological targets. nih.gov One particular derivative, a piperidinyl-substituted xanthone, demonstrated exceptional efficacy. mdpi.com

Table 2: Minimum Inhibitory Concentration (MIC) of a 3,6-Disubstituted Xanthone Derivative An interactive data table based on research findings. mdpi.com

CompoundSubstituentTarget OrganismMIC (µg/mL)MIC (µM)
Xanthone 16 4-ethylpiperidineS. aureus ATCC 25923411
Xanthone 16 4-ethylpiperidineE. faecalis ATCC 29212411
Xanthone 16 4-ethylpiperidineMRSA 272123925

These studies underscore the power of QSAR and SPR in medicinal chemistry. By correlating specific structural modifications—such as the number and position of hydroxyl groups or the type of amine substituent—with biological outcomes, these computational methods provide a predictive framework. ichem.mdmdpi.com This framework is invaluable for guiding the synthesis of new this compound derivatives, optimizing their properties, and prioritizing candidates with the highest potential for further development. Molecular docking studies often complement these findings by providing a visual model of how the derivatives interact with specific protein targets, such as protein tyrosine kinase, further validating the QSAR predictions. ichem.mdvulcanchem.com

Mechanistic Insights into Chemical Transformations Involving 3,6 Diamino 9h Xanthen 9 One

Photochemical Reaction Mechanisms and Intermediates

The interaction of light with xanthene-based dyes initiates a cascade of events involving electronically excited states and transient chemical species. researchgate.net The photochemical transformation of precursors into 3,6-diamino-9H-xanthen-9-one derivatives is a prime example of such complex processes.

This compound is often the stable, final photoproduct resulting from the photo-oxidative transformation of more complex precursors, such as pyronin derivatives. scispace.comresearchgate.net A notable example is the oxidative transformation of a 9-dithianyl-pyronin derivative, which, upon irradiation, yields a this compound derivative along with formic acid and carbon monoxide. scispace.comresearchgate.net

This transformation is a multi-photon, multi-step reaction significantly influenced by the presence of molecular oxygen. scispace.com The reaction's dependence on oxygen concentration suggests that it acts as both an oxidant and a triplet state quencher. scispace.com Experiments have shown that the photodegradation is significantly slower in deoxygenated solutions, and the xanthenone product does not form, highlighting the critical role of oxygen in the oxidative pathway. scispace.com The process is believed to proceed from a triplet excited state of the pyronin precursor. scispace.com This was confirmed by triplet sensitization experiments using xanthen-9-one, which led to the same photoproducts. scispace.com The initial step is proposed to be a photoinduced electron transfer from an electron-rich portion of the molecule (like a sulfur atom in a dithiane moiety) to the excited pyronin core. scispace.com

Table 1: Key Aspects of the Photo-Oxidative Formation of a this compound Derivative

FeatureDescriptionSource
Precursor Example 9-dithianyl-pyronin derivative scispace.comresearchgate.net
Primary Photoproduct This compound derivative scispace.comresearchgate.net
Byproducts Formic acid, Carbon monoxide scispace.comresearchgate.net
Reaction Type Multi-photon, multi-step photo-oxidation scispace.com
Key Reactant Molecular Oxygen (O₂) scispace.com
Excited State Triplet excited state scispace.com
Initiation Step Photoinduced Electron Transfer (PET) scispace.com

The photochemistry of xanthene derivatives is central to the development of photoactivatable systems, also known as photoremovable protecting groups (PPGs) or photocages. nih.govacs.org These systems allow for the spatiotemporal control over the release of an active molecule, which is kept inert until exposed to light of a specific wavelength. nih.govacs.org

Photo-Oxidative Pathways Leading to Xanthenones

Redox Chemistry and Chemical Redox Cycling Applications

The xanthone (B1684191) core can undergo oxidation and reduction reactions. A stepwise chemical redox cycling process has been utilized for the synthesis of 3,6-disubstituted-9H-xanthen-9-ones from their corresponding pyronine dyes (the oxidized form). orgsyn.orgresearchgate.netnih.gov

This synthetic strategy provides an efficient route to xanthones by avoiding harsh oxidizing agents like KMnO₄. orgsyn.org The process involves a base-catalyzed direct oxidation of the pyronine precursor. nih.gov In this cycle, the addition of water to the pyronine in the presence of a base leads to a disproportionation reaction, yielding a 1:1 mixture of the desired xanthone (e.g., 3,6-bis(dimethylamino)-9H-xanthen-9-one) and the reduced xanthene form. orgsyn.orgnih.gov To complete the cycle and drive the reaction to completion, an oxidant, such as iodine, is added. orgsyn.orgnih.gov The iodine selectively oxidizes the reduced xanthene back to the pyronine form, which can then re-enter the cycle. nih.gov This stepwise redox process allows for the high-yield conversion of pyronines to their corresponding xanthones under controlled conditions. orgsyn.orgnih.gov

Table 2: Stepwise Chemical Redox Cycling for Xanthone Synthesis

StepProcessReagentsOutcomeSource
1 DisproportionationPyronine, Base (e.g., Na₃PO₄), H₂O1:1 mixture of Xanthone and reduced Xanthene orgsyn.orgnih.gov
2 OxidationReduced Xanthene, Iodine (I₂)Pyronine (re-enters cycle) orgsyn.orgnih.gov
Overall ConversionPyronine to XanthoneHigh-yield formation of the target Xanthone orgsyn.orgnih.gov

Reaction Kinetics and Pathway Elucidation through Time-Resolved Techniques

Understanding the rapid and complex photochemical pathways requires advanced spectroscopic techniques capable of resolving events on very short timescales. researchgate.netnih.gov Time-resolved techniques are indispensable for identifying short-lived intermediates and elucidating the kinetics of their formation and decay. researchgate.netcopernicus.org

The photochemical transformation of pyronin derivatives to xanthenones has been studied using a combination of steady-state and time-resolved optical spectroscopy (from femtoseconds to nanoseconds), mass spectrometry, and NMR spectroscopy. scispace.comresearchgate.net These methods allow for the identification and monitoring of different intermediates formed during the reaction. scispace.com

Laser flash photolysis is a key technique used to generate and study transient species like triplet excited states. researchtrends.net For instance, upon laser excitation, a precursor molecule is promoted to an excited singlet state, which can then undergo intersystem crossing (ISC) to a longer-lived triplet state. researchgate.net Pump-probe spectroscopy can track the absorption of these transient species, providing data on their lifetimes and reaction rates. researchgate.net By analyzing the decay kinetics of these transients in the presence and absence of quenchers (like oxygen), the nature of the reactive state can be confirmed. scispace.comresearchtrends.net For example, the photodegradation efficiency of a pyronin precursor to a xanthenone was found to be dependent on the concentration of oxygen, which confirmed the involvement of a triplet state in the productive photochemical step. scispace.com

Table 3: Techniques for Elucidating Reaction Pathways

TechniqueApplicationInformation GainedSource
Time-Resolved Optical Spectroscopy Monitors transient absorption after a laser pulse.Identification of excited states (singlet, triplet) and intermediates; reaction kinetics. researchgate.netscispace.com
Laser Flash Photolysis Generates transient species for spectroscopic study.Characterization of triplet state properties (lifetime, absorption maxima). researchtrends.net
Mass Spectrometry (MS) Detects and identifies reaction intermediates and products.Structural information on species present during the reaction. scispace.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Characterizes the structure of stable starting materials and final products.Confirms the final chemical structures. scispace.com

Advanced Materials Science and Chemo Technological Applications of 3,6 Diamino 9h Xanthen 9 One Derivatives

Integration into Polymeric Matrices and Nanocomposite Materials

The rigid and bulky nature of the xanthene ring, when incorporated into polymer chains, imparts desirable properties such as enhanced thermal stability and solubility. This has led to its use in creating advanced functional polymers and nanocomposites.

Synthesis and Characterization of Xanthene-Functionalized Polymers

The synthesis of polymers functionalized with xanthene derivatives often involves creating a diamine monomer that contains the xanthene moiety. This monomer can then be used in polycondensation reactions with various diacids to produce high-performance polymers like polyamides.

A notable example is the synthesis of a semi-aromatic polyamide using a new diamine, 3,5-diamino-N-(4-(1,3,6,8-tetramethyl-9H-xanthen-9-yl)phenyl)benzamide. tandfonline.comtandfonline.com This diamine is prepared through a multi-step process beginning with the condensation of 4-nitrobenzaldehyde (B150856) and 3,5-xylenol. tandfonline.com The subsequent polyamide is synthesized via a direct polycondensation reaction with adipic acid in a medium containing N-methyl-2-pyrrolidone (NMP), triphenyl phosphite (B83602) (TPP), calcium chloride, and pyridine. tandfonline.comtandfonline.com

The resulting xanthene-functionalized polyamide is characterized by several spectroscopic methods. Fourier Transform Infrared (FTIR) spectroscopy confirms the presence of characteristic amide bonds, while Nuclear Magnetic Resonance (NMR) spectroscopy validates the proposed polymer structure. tandfonline.comtandfonline.com Introducing the bulky xanthene group into the polymer side chain is an effective strategy for improving the processability of aromatic polymers without significantly compromising their excellent thermal properties. tandfonline.com

Fabrication of Magnetic and Responsive Nanocomposites

Xanthene-functionalized polymers serve as excellent matrices for the fabrication of advanced nanocomposites. New magnetic polyamide/Fe₃O₄ nanocomposites have been successfully prepared using a solution intercalation technique. tandfonline.com This process involves dispersing pre-synthesized Fe₃O₄ (magnetite) nanoparticles into a solution of the xanthene-containing polyamide in a solvent like N,N-dimethylacetamide. tandfonline.com

The Fe₃O₄ nanoparticles are typically synthesized via a chemical co-precipitation method, reacting FeCl₂·4H₂O and FeCl₃·6H₂O in an aqueous solution. tandfonline.com The integration of these nanoparticles into the polymer matrix results in hybrid materials with combined properties. Characterization using techniques such as X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM) confirms the crystalline phase of the nanoparticles and their uniform dispersion within the polymer. tandfonline.com

These nanocomposites exhibit enhanced thermal stability compared to the neat polyamide and, crucially, display superparamagnetic behavior. tandfonline.com Vibrating Sample Magnetometer (VSM) analysis is used to characterize the magnetic properties of the resulting materials. tandfonline.comtandfonline.com The data below summarizes the magnetic properties of a polyamide/Fe₃O₄ nanocomposite series.

SampleFe₃O₄ Content (wt%)Saturation Magnetization (Mₛ) (emu/g)Remanent Magnetization (Mᵣ) (emu/g)Coercivity (Hₑ) (Oe)
PAN-152.370.4532
PAN-2105.120.9845
PAN-31510.902.84244

Data sourced from research on polyamide/Fe₃O₄ nanocomposites containing pendent 9H-xanthene groups. nih.gov

Development of Advanced Fluorescent Probes and Chemical Sensors

The 3,6-diamino-9H-xanthen-9-one scaffold is the core of rhodamine dyes, a class of highly fluorescent molecules. raineslab.com This structural motif allows for chemical modifications that tune its photophysical properties, making it a versatile platform for creating advanced fluorescent probes and sensors.

Design Principles for Tunable Fluorophores

The fluorescence properties of xanthene-based dyes can be precisely controlled through chemical design. Key parameters such as absorption and emission wavelengths (λₘₐₓ and λₑₘ), quantum yield (Φ), and Stokes shift are tunable via structural modifications. raineslab.comunisi.it

The core structure of this compound is similar to fluorescein (B123965) but with amino groups replacing the hydroxyls, which makes its fluorescence largely independent of pH. raineslab.com Further modifications, such as N-alkylation of the amino groups, cause a significant bathochromic (red) shift in the absorption and emission spectra. acs.org For example, the widely used dye tetramethylrhodamine (B1193902) cannot be easily masked via N-acylation, a common strategy for creating fluorogenic probes. acs.org

Another design strategy involves altering the xanthene core itself. Replacing the xanthene oxygen atom with silicon or carbon can shift the spectra further into the red and near-infrared regions. acs.org The design often aims to create a fluorogenic system, where the dye is initially in a colorless and non-fluorescent state and becomes fluorescent only upon reacting with a specific analyte. This "turn-on" mechanism provides high-contrast detection.

Applications in Non-Biological Chemical Detection Systems

While many xanthene-based probes are developed for biological imaging, their application in non-biological chemical detection is also significant. These probes are used as analytical reagents for tasks such as the photometric determination of metal ions. biointerfaceresearch.com

For instance, a thiourea (B124793) derivative of Rhodamine 6G, which shares the xanthene core, demonstrates selective fluorescence quenching in the presence of mercury ions (Hg(II) and MeHg(II)). This selectivity makes it a useful tool for detecting heavy metal contamination. Similarly, other derivatives are employed as color and metal indicators in complexometric titrations. biointerfaceresearch.com The development of these chemosensors relies on the principle that the interaction between the analyte and the functional groups on the xanthene scaffold modulates the dye's electronic structure, leading to a measurable change in its fluorescence.

Mechanistic Studies of Efflux Pump Inhibition in Chemical Resistance Contexts

In various fields, the effectiveness of chemical agents can be diminished by efflux pumps, which are transport proteins that expel a wide range of compounds from a cell. The this compound (xanthone) scaffold has been identified as a promising basis for developing efflux pump inhibitors (EPIs). nih.govresearchgate.net These inhibitors can restore the efficacy of other chemical agents by preventing their removal. gardp.orgfrontiersin.org

Research has focused on synthesizing libraries of 3,6-disubstituted xanthone (B1684191) derivatives to probe their ability to inhibit bacterial efflux pumps, such as the AcrAB-TolC system in Gram-negative bacteria. nih.govnih.gov The mechanism of inhibition is thought to involve the EPI binding to the efflux pump, often competitively with the substrate, thereby preventing the substrate's extrusion. frontiersin.org Docking studies performed on the AcrB component of the pump suggest that these xanthone derivatives can bind at key sites, including the substrate-binding site and a region known as the hydrophobic trap. nih.govgardp.org

An ethidium (B1194527) bromide accumulation assay is commonly used to screen for EPI activity. nih.gov In this assay, effective inhibitors increase the intracellular concentration of the fluorescent dye ethidium bromide, which is a known efflux pump substrate. Studies have shown that the nature and stereochemistry of the substituents at the 3- and 6-positions of the xanthone core are critical for EPI activity. nih.gov For example, certain aminated xanthones have been identified as potent inhibitors, with some compounds showing efficacy against multidrug-resistant bacterial strains. nih.gov

CompoundSubstituent at 3,6-positionsTarget StrainObserved EPI Activity
Compound 5Pyrrolidine (B122466)S. aureus 272123 & S. enterica SL1344Effective against both strains
Compound 7(R)-3-hydroxypyrrolidineS. aureus 272123Effective
Compound 18((R)-1-phenylethyl)amineS. enterica SL1344Effective
Compound 19((S)-1-phenylethyl)amineS. enterica SL1344Effective

Data derived from studies on 3,6-disubstituted xanthone derivatives as efflux pump inhibitors. nih.gov

Structure-Mechanism Relationships in Chemical Resistance Modulation

The capacity of this compound derivatives to modulate chemical resistance is intrinsically linked to their molecular structure. The core xanthenone scaffold serves as a versatile platform where modifications, particularly at the 3, 6, and 9 positions, can significantly alter their interaction with the cellular machinery responsible for drug efflux, a primary mechanism of resistance. researchgate.net Research into the structure-activity relationships (SAR) of these and structurally related compounds, such as rhodamines and other xanthone derivatives, has illuminated key features governing their efficacy as resistance-modulating agents. nih.govpsu.edu

The mechanisms underlying the inhibition of efflux pumps can involve the disruption of the pump's energy source, destabilization of the cell membrane, or direct interaction with pump components. nih.gov The lipophilicity, size, and electronic properties of the substituents on the xanthenone core are critical determinants of their inhibitory potential. For instance, studies on rhodamine derivatives, which share a xanthene core, have shown that small structural changes can lead to large impacts on their transport rates by P-glycoprotein (P-gp), a key efflux pump in mammalian cells. psu.edu

Key structural determinants for the modulation of chemical resistance include:

Substituents at the 3- and 6-Positions: The nature of the diamino groups is crucial. The synthesis of libraries of 3,6-disubstituted xanthones has demonstrated that varying the primary and secondary amines at these positions directly impacts antimicrobial and efflux pump inhibitory activity. researchgate.netnih.gov The stereochemistry and bulk of these substituents are also determinant factors for efflux pump inhibition. nih.gov

Substituents at the 9-Position: Modifications at the C-9 position of the related xanthene scaffold have been shown to influence activity. The introduction of hydrophobic substituents at this position can lead to a more pronounced inhibition of biofilm formation, a phenotype often linked to efflux pump activity. researchgate.net

Heteroatom Variation: In analogous rhodamine structures, replacing the oxygen atom in the xanthylium core with sulfur or selenium has been shown to modulate the compound's interaction with P-gp, affecting both affinity and the stimulation of its ATPase activity. psu.edu This suggests that the electronic properties of the tricyclic core are a vital component of its inhibitory function.

The following table summarizes research findings on how structural modifications to the xanthenone scaffold and related structures influence their ability to modulate chemical resistance.

Compound ClassStructural ModificationObserved Effect on Resistance ModulationReference
Xanthene SulfonamidesIntroduction of sulfonamide groups at C-9Showed promising results in quorum sensing and biofilm formation inhibition, processes linked to efflux pump activity. researchgate.netmdpi.com
3,6-Disubstituted XanthonesVarying primary and secondary amine substituents at positions 3 and 6The nature of the substituent was found to be critical for antibacterial and efflux pump inhibitory activity. nih.gov
Halogenated Phenylmethanamine XanthoneAddition of a halogenated phenylmethanamine groupDisplayed an interesting profile for efflux pump inhibition and biofilm formation inhibition. nih.gov
Rhodamine DerivativesIntroduction of a pyrrolidine ring (N-substituent)Led to improvements in both affinity (Km = 1.1 µM) and inhibitory activity (Ki = 110 µM) against the P-gp homologue CmABCB1. nih.govkyoto-u.ac.jp
Q-Rhodamine DerivativeAddition of an o,o′-dimethoxybenzyl ester moietyExhibited the most potent affinity (Km = 0.55 µM) and inhibitory activity (Ki = 5.8 µM) against CmABCB1. nih.govkyoto-u.ac.jp

These findings collectively underscore that a nuanced balance of hydrophobicity, steric properties, and electronic distribution across the this compound scaffold is essential for effective chemical resistance modulation.

Investigation of Chemical Interactions with Efflux Pump Proteins

The efficacy of this compound derivatives as resistance modulators stems from their direct interaction with efflux pump proteins. These pumps, such as the AcrAB-TolC system in Gram-negative bacteria and P-glycoprotein (P-gp) in mammalian cells, are responsible for extruding antimicrobial agents from the cell, thereby conferring resistance. nih.govnih.gov Investigations into these interactions utilize both computational and experimental approaches to elucidate binding modes and inhibitory mechanisms.

Computational Docking Studies: Molecular docking studies have been instrumental in predicting how these derivatives bind to efflux pumps. For example, the AcrB protein, which is the inner membrane transporter component of the AcrAB-TolC system, has been a primary target. nih.gov These studies typically focus on two key locations within the protein: the substrate-binding site (SBS) and a "hydrophobic trap" region. nih.gov By calculating the predicted binding affinities (docking scores), researchers can screen libraries of compounds and prioritize those with the highest likelihood of being effective inhibitors. A study on a library of aminated xanthones revealed that derivatives could effectively bind to these sites, with some compounds showing a preference for one site over the other. nih.gov

The following interactive table presents docking results for a selection of 3,6-diaminoxanthone derivatives against the AcrB efflux pump protein, showcasing their predicted binding affinities.

CompoundDocking Score (kcal/mol) at Substrate-Binding Site (SBS)Docking Score (kcal/mol) at Hydrophobic Trap (HT)Reference
Compound 5-9.106-8.096 nih.gov
Compound 7-8.636-8.875 nih.gov
Compound 18-8.674-9.339 nih.gov
Compound 19-8.541-9.331 nih.gov

Lower docking scores indicate a higher predicted binding affinity.

Experimental Validation: Experimental assays are crucial for validating computational predictions and understanding the functional consequences of compound binding.

Ethidium Bromide (EB) Accumulation Assays: A common method to assess efflux pump inhibition is to measure the intracellular accumulation of a fluorescent substrate, such as ethidium bromide. researchgate.net In bacterial strains overexpressing a particular pump, the fluorescence is low because EB is actively effluxed. The addition of an effective efflux pump inhibitor (EPI) blocks this process, leading to EB accumulation and a corresponding increase in fluorescence. nih.govmdpi.com Several xanthone derivatives have been shown to increase EB accumulation in strains of Staphylococcus aureus and Salmonella enterica, providing direct evidence of efflux pump inhibition. researchgate.netnih.gov

ATPase Activity Assays: For ABC transporters like P-gp, which are powered by ATP hydrolysis, the effect of a compound on ATPase activity provides mechanistic insight. nih.govpsu.edu Compounds can be substrates (stimulating ATPase activity), inhibitors (blocking activity), or modulators. Studies on rhodamine derivatives revealed that subtle structural changes could switch a compound from being a transported substrate to a potent inhibitor with minimal ATPase stimulation. psu.edu For example, a Q-rhodamine derivative with an o,o'-dimethoxybenzyl ester moiety was found to be a potent inhibitor of the P-gp homolog CmABCB1, with an inhibition constant (Kᵢ) of 5.8 µM. nih.govkyoto-u.ac.jp

Tryptophan Fluorescence Quenching: This technique can confirm the binding of a compound to the inner chamber of a transport protein. nih.govkyoto-u.ac.jp Experiments with a CmABCB1 mutant demonstrated that an effective rhodamine inhibitor could enter and bind to the inner chamber of the protein, confirming its direct interaction with the transporter. nih.govkyoto-u.ac.jp

These combined computational and experimental approaches provide a detailed picture of how this compound derivatives interact with efflux pump proteins at a molecular level, paving the way for the rational design of new and more potent chemical resistance modulators.

Emerging Research Directions and Future Perspectives in 3,6 Diamino 9h Xanthen 9 One Chemistry

Exploration of Novel Synthetic Methodologies and Sustainable Routes

The synthesis of 3,6-diamino-9H-xanthen-9-one and its derivatives is evolving beyond traditional methods, with a strong emphasis on efficiency, versatility, and sustainability. Modern organometallic catalysis and green chemistry principles are at the forefront of this transformation.

One prominent strategy involves the late-stage functionalization of a pre-formed xanthenone core. For instance, 3,6-difluoroxanthone has been established as a versatile intermediate. The fluorine atoms act as effective leaving groups in nucleophilic aromatic substitution reactions, allowing for the high-yielding synthesis of various 3,6-diamino derivatives by heating with primary or secondary amines. nih.gov This method offers a general route to a diverse library of compounds, including the tetramethylated analog, 3,6-bis(dimethylamino)-9H-xanthen-9-one. nih.govmolport.com

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent another powerful tool. wikipedia.orgorganic-chemistry.org This reaction enables the formation of carbon-nitrogen bonds by coupling aryl halides or triflates with amines. wikipedia.org The development of sterically hindered, electron-rich phosphine (B1218219) ligands has significantly broadened the scope of this reaction, making it applicable to the synthesis of complex amino-xanthenones under relatively mild conditions. youtube.com

In line with the principles of green chemistry, researchers are developing catalytic systems that operate in environmentally benign solvents like water or under solvent-free conditions. tandfonline.comnih.govresearchgate.net One-pot, multi-component reactions are being employed to construct the xanthenone framework efficiently. For example, heterogeneous catalysts such as copper chromite (CuCr₂O₄) nanoparticles and titanium dioxide-carbon nanotube (TiO₂-CNT) nanocomposites have been used to catalyze the condensation of aromatic aldehydes, dimedone, and a phenol (B47542) derivative to produce xanthenone structures. tandfonline.comnih.gov These catalysts are often reusable, reducing waste and cost. tandfonline.comsemnan.ac.ir Another innovative and sustainable approach is the use of ultrasonic irradiation to accelerate these reactions, leading to high yields in shorter timeframes. tandfonline.comresearchgate.net

A stepwise chemical redox cycling method has also been reported for the specific synthesis of 3,6-bis(dimethylamino)-9H-xanthen-9-one from Pyronin Y. orgsyn.org This procedure sometimes results in a partially demethylated side product, which can be converted to the desired final product through a subsequent reductive amination step using formaldehyde (B43269) and sodium cyanoborohydride, simplifying purification. orgsyn.orgrsc.org

Interactive Table 1: Comparison of Modern Synthetic Routes to Aminated Xanthenones

Method Key Reagents/Catalysts Precursor(s) Advantages Reference(s)
Nucleophilic Aromatic Substitution Amines, KOH 3,6-Difluoroxanthone General, high yields, single key intermediate nih.govmolport.com
Buchwald-Hartwig Amination Palladium catalyst, phosphine ligands, base Aryl halides/triflates, amines Broad substrate scope, mild conditions wikipedia.orgyoutube.com
Green Catalytic Condensation CuCr₂O₄ or TiO₂-CNT nanoparticles Aromatic aldehydes, dimedone, phenols Environmentally friendly (water solvent), reusable catalyst, high efficiency tandfonline.comnih.gov
Stepwise Redox Cycling & Reductive Amination Pyronin Y, I₂, Na₃PO₄, then HCHO, NaBH₃CN Pyronin Y Specific product synthesis, simplifies purification of byproducts orgsyn.orgrsc.org

Advanced Computational Modeling and Predictive Design for Xanthenone Systems

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of xanthenone-based functional molecules. By modeling the behavior of these systems at the atomic level, researchers can predict their properties and design new derivatives for specific applications, thereby reducing the need for extensive trial-and-error synthesis.

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most widely used methods for investigating the electronic structure of xanthenone derivatives. tandfonline.comresearchgate.netaimspress.com These calculations provide deep insights into the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). tandfonline.comresearchgate.net For instance, in donor-acceptor systems where the xanthenone core acts as an acceptor, DFT calculations show that the HOMO is typically localized on the electron donor moiety while the LUMO resides on the xanthenone acceptor. tandfonline.comresearchgate.net This spatial separation of frontier orbitals is crucial for designing materials with specific photophysical properties, such as Thermally Activated Delayed Fluorescence (TADF). tandfonline.comresearchgate.netspiedigitallibrary.org By calculating the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states, scientists can predict the potential of a molecule to be an efficient emitter in Organic Light-Emitting Diodes (OLEDs). tandfonline.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies offer another layer of predictive power. nih.govtandfonline.com QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their measured activity. nih.gov For xanthone (B1684191) derivatives, descriptors such as dielectric energy, hydrophobicity (LogP), and solvent-accessible surface area have been correlated with biological activities. nih.gov While the focus of this article is non-biological, the same principles are applied in materials science to predict properties like photoluminescence quantum yield or charge mobility. Based on the interpretation of these models, new molecules can be virtually designed and screened before their synthesis is attempted. tandfonline.com

Molecular docking, a technique that predicts the preferred orientation of one molecule to a second when bound to each other, is also employed. nih.govmdpi.com Although heavily used in drug discovery to model interactions with proteins, similar principles can be applied in materials science to understand how xanthenone derivatives might interact with surfaces, other molecules in a crystal lattice, or within a polymer matrix. mdpi.com These computational approaches, from first-principles quantum mechanics to empirical modeling, provide a powerful framework for the rational design of novel xanthenone-based systems with tailored electronic and photophysical properties. researchgate.netunirioja.es

Interactive Table 2: Computational Methods in Xanthenone Research

Computational Method Information Obtained Application Area Reference(s)
Density Functional Theory (DFT) Ground-state geometry, HOMO/LUMO distribution, electronic structure Materials design, photophysics tandfonline.comresearchgate.net
Time-Dependent DFT (TD-DFT) Excited state energies (S₁, T₁), absorption/emission spectra Predicting TADF, designing OLED emitters tandfonline.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Correlation of structural features with activity/properties Predictive design of functional molecules nih.govtandfonline.com
Molecular Docking Prediction of binding modes and intermolecular interactions Understanding interactions in complex systems nih.govmdpi.com

Innovative Non-Biological Technological Applications and Cross-Disciplinary Integration

The unique photophysical and electronic properties of the this compound scaffold are driving its integration into diverse, non-biological technologies, highlighting its versatility beyond traditional dye applications. This cross-disciplinary approach is unlocking novel functionalities in materials science and organic electronics.

A major area of emerging application is in Organic Light-Emitting Diodes (OLEDs). tandfonline.comspiedigitallibrary.org The xanthenone core is an excellent electron acceptor, making it a key building block for creating donor-acceptor molecules that exhibit Thermally Activated Delayed Fluorescence (TADF). tandfonline.comresearchgate.net In these systems, a donor group is attached to the xanthenone acceptor. The specific molecular geometry, particularly a large dihedral angle between the donor and acceptor, leads to a small energy gap between the singlet and triplet excited states. researchgate.net This allows the harvesting of non-emissive triplet excitons, converting them into light-emitting singlet excitons and dramatically increasing the internal quantum efficiency of OLED devices. spiedigitallibrary.org Xanthenone derivatives are thus being designed and synthesized as highly efficient emitters for next-generation displays and solid-state lighting. spiedigitallibrary.org

The xanthenone framework is also being explored in the development of mechanochromic luminescent (MCL) materials. These are "smart" materials that change their fluorescence color in response to mechanical stimuli such as grinding or pressure. spiedigitallibrary.org This property arises from changes in the molecular packing and intermolecular interactions in the solid state. Xanthenone-based TADF compounds have been shown to exhibit mechanochromism, with their powder and film forms displaying different emission colors, which could be useful for applications in sensors and security inks. spiedigitallibrary.org

Furthermore, the photocatalytic potential of xanthenone derivatives is gaining attention. semnan.ac.irresearchgate.net Heterogeneous photocatalysts, where an organic dye like a xanthenone derivative is immobilized on a stable substrate (e.g., a nanocomposite), can harness visible light to drive chemical reactions. semnan.ac.ir These systems are being used for green synthesis, promoting complex organic transformations under mild and environmentally friendly conditions. semnan.ac.irresearchgate.net The integration of xanthenones into larger functional systems, such as polyamides containing pendent xanthene groups, is also being investigated to create new magnetic nanocomposites with enhanced thermal stability and specific electronic properties. tandfonline.com This cross-disciplinary integration of organic synthesis, computational modeling, and materials science continues to expand the technological horizons for this compound and its derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.